4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride

Description

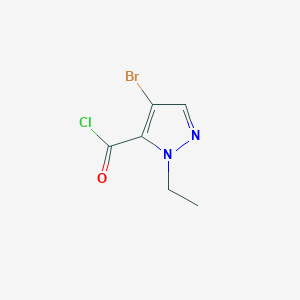

4-Bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1344281-15-7) is a halogenated pyrazole derivative with the molecular formula C₇H₇BrClN₂O. It features a pyrazole core substituted with a bromine atom at the 4-position, an ethyl group at the 1-position, and a reactive carbonyl chloride group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electrophilic carbonyl chloride group, which facilitates nucleophilic substitutions and cross-coupling reactions .

Notably, commercial availability of this compound has been discontinued, as indicated in product catalogs . However, its structural analogs remain critical for exploring structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name |

4-bromo-2-ethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFGEIMWFNJLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride typically involves the bromination of 1-ethyl-1H-pyrazole-5-carbonyl chloride. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Coupling reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF).

Major Products Formed

Amides and esters: Formed from nucleophilic substitution reactions.

Aldehydes and alcohols: Formed from reduction reactions.

Biaryl compounds: Formed from coupling reactions.

Scientific Research Applications

Medicinal Chemistry

A. Synthesis of Bioactive Compounds

4-Bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride serves as a crucial intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the introduction of different functional groups, facilitating the development of compounds with potential therapeutic effects.

B. Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, studies have reported that similar pyrazole derivatives demonstrate inhibitory effects on cancer cell lines, indicating potential for further development into anticancer agents .

C. Inhibition Studies

Inhibitory activity against specific enzymes such as monoamine oxidases has been observed in related compounds, suggesting that this compound could be explored for neuroprotective applications .

Agrochemical Applications

A. Pesticide Development

The compound's structure allows it to interact with biological systems, making it a candidate for developing new pesticides. Pyrazole derivatives have been evaluated for their effectiveness against various pests, highlighting the potential for this compound in agrochemical formulations .

B. Herbicidal Properties

Research indicates that certain pyrazole compounds possess herbicidal activity, which can be harnessed to create effective herbicides. The modification of the compound's structure could enhance its selectivity and efficacy against specific weed species .

Material Science

A. Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its functional groups can react with various monomers to create polymers with tailored properties for specific applications, such as coatings and adhesives .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Observed Effects/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibitory effects on cancer cell lines |

| Enzyme inhibitors | Potential neuroprotective effects | |

| Agrochemicals | Pesticide development | Efficacy against pests |

| Herbicidal properties | Selectivity towards specific weed species | |

| Material Science | Polymer synthesis | Tailored polymer properties |

Case Studies

Case Study 1: Anticancer Activity

A study investigated a series of pyrazole derivatives, including those synthesized from this compound, demonstrating significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific pathways, underscoring the compound's potential as an anticancer agent .

Case Study 2: Pesticide Efficacy

In agricultural trials, a derivative of this compound was tested against common agricultural pests. Results indicated a notable reduction in pest populations, suggesting its viability as a new pesticide candidate .

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carbonyl chloride groups can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride can be contextualized by comparing it to derivatives with variations in halogen substituents, alkyl chains, and functional groups. Below is a systematic analysis:

Halogen Substitution Variations

| Compound Name | Structural Variation | Key Differences | Reference |

|---|---|---|---|

| 4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride | Chlorine replaces bromine at 4-position | Lower molecular weight; altered reactivity in nucleophilic substitutions (Cl⁻ vs. Br⁻ leaving groups). Chlorine’s smaller atomic radius may reduce steric hindrance . | |

| 1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride | Nitro group replaces bromine at 4-position | Nitro group enhances electrophilicity but reduces stability under reducing conditions. Potential for explosive byproducts . | |

| Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate | Iodo substituent at 4-position; ester replaces carbonyl chloride | Iodine’s larger size increases polarizability, enhancing cross-coupling efficiency (e.g., Suzuki reactions). Ester group limits reactivity compared to carbonyl chloride . |

Impact of Halogens : Bromine offers a balance between reactivity and stability, making it preferable in medicinal chemistry for its moderate leaving-group ability and compatibility with late-stage functionalization .

Alkyl Chain Modifications

| Compound Name | Structural Variation | Key Differences | Reference |

|---|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride | Methyl replaces ethyl at 1-position | Reduced steric bulk may enhance solubility but decrease metabolic stability (shorter alkyl chains are more prone to oxidation) . | |

| Ethyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate | Cyclopentyl replaces ethyl at 1-position; ester replaces carbonyl chloride | Cyclopentyl increases lipophilicity, improving membrane permeability. Ester group requires hydrolysis for further reactivity . |

Alkyl Chain Influence : The ethyl group in the target compound provides optimal steric bulk for stabilizing transition states in reactions while maintaining solubility in organic solvents .

Functional Group Replacements

| Compound Name | Structural Variation | Key Differences | Reference |

|---|---|---|---|

| 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid replaces carbonyl chloride | Carboxylic acid enables salt formation but lacks electrophilicity for acylation reactions. Requires activation (e.g., via EDCI) for amide bond formation . | |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | Chlorine at 4-position; methyl and ethyl groups at 1- and 3-positions | Additional ethyl group at 3-position introduces steric hindrance, potentially slowing reaction kinetics . |

Functional Group Role : The carbonyl chloride group is critical for direct acylation reactions, offering advantages over carboxylic acids or esters in one-step syntheses .

Key Research Findings

Synthetic Utility : The bromine atom in this compound enables efficient cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbonyl chloride allows rapid access to amides and esters .

Biological Activity: Analogs with nitro or amino groups at the 4-position exhibit enhanced enzyme modulation properties, though with trade-offs in stability .

Thermodynamic Stability : Ethyl-substituted derivatives demonstrate higher thermal stability compared to methyl analogs, as evidenced by differential scanning calorimetry (DSC) studies .

Biological Activity

4-Bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆BrClN₂O, with a molecular weight of approximately 237.48 g/mol. The compound contains a bromine atom at the 4-position and a carbonyl chloride functional group at the 5-position of the pyrazole ring, contributing to its reactivity with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory properties and interactions with various enzymes. The compound's reactivity allows it to serve as an intermediate in synthesizing other biologically active compounds.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, related pyrazole compounds have shown significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

| Compound | IC50 (µg/mL) | COX Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 54.65 | - |

| Other Pyrazole Derivatives | 31.4 - 81.77 | Varies |

The IC50 values for various pyrazole derivatives indicate their effectiveness in inhibiting COX enzymes, with lower values suggesting greater potency .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as COX enzymes. These interactions can lead to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- In Vitro Studies : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using enzyme assays. The results indicated that certain derivatives exhibited potent COX-2 inhibitory activity with selectivity indices significantly higher than standard anti-inflammatory drugs like diclofenac .

- Toxicity Assessments : In vivo studies have evaluated the safety profile of these compounds, revealing minimal degenerative changes in organs such as the stomach and liver, suggesting that some derivatives may be gastrointestinal-safe while retaining their anti-inflammatory properties .

- Comparative Analysis : Research comparing this compound with structurally similar compounds has shown variations in biological activity based on substituents present on the pyrazole ring. This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and carbonyl chloride formation. A common approach is to start with a pyrazole precursor, such as 1-ethyl-1H-pyrazole-5-carboxylic acid, followed by bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation. Subsequent treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the acyl chloride. Optimization includes controlling reaction temperature (0–5°C for bromination to prevent side reactions) and using anhydrous conditions to avoid hydrolysis of the carbonyl chloride .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., ethyl group at N1, bromine at C4). The carbonyl chloride group typically shows a downfield C signal near 160–170 ppm .

- IR Spectroscopy : A strong absorption band near 1750–1800 cm⁻¹ confirms the C=O stretch of the carbonyl chloride .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern due to bromine .

Q. What safety precautions are required when handling this compound?

- Corrosivity : Use PPE (gloves, goggles) due to the reactive carbonyl chloride group. Work in a fume hood to avoid inhalation .

- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis. Avoid contact with moisture or bases .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives like this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation. For example, dihedral angles between the pyrazole ring and substituents (e.g., bromine, ethyl group) can be measured to assess steric effects. SHELX software is widely used for refinement, with parameters like R factor (<0.05) and data-to-parameter ratio (>15) ensuring reliability .

Q. What strategies are employed to analyze contradictory biological activity data across structurally similar pyrazole derivatives?

- Functional Group Comparison : Compare analogs (e.g., bromine vs. chlorine at C4) to assess electronic effects on reactivity or binding .

- Dose-Response Studies : Test multiple concentrations to rule out false negatives (e.g., inactive anticancer activity in one study may require higher doses or alternative cell lines) .

- Computational Modeling : Use DFT calculations or molecular docking to predict interactions with biological targets (e.g., enzymes) .

Q. How does the reactivity of the carbonyl chloride group influence its use in downstream applications?

The acyl chloride is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form amides or esters. For example:

- Amide Coupling : React with primary amines in dry dichloromethane (DCM) at 0°C to form pyrazole-amide derivatives for drug discovery .

- Stability Considerations : Monitor hydrolysis by TLC; use coupling agents (e.g., DCC) if intermediate instability is observed .

Q. What methodologies are used to assess the compound’s potential as a pharmacophore scaffold?

- SAR Studies : Synthesize derivatives (e.g., replacing bromine with other halogens) and test bioactivity (e.g., antimicrobial assays) .

- ADMET Profiling : Evaluate solubility (logP via HPLC), metabolic stability (microsomal assays), and toxicity (MTT assays) .

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?

- Purity Analysis : Use HPLC to quantify impurities (>95% purity required for publication).

- Isotopic Patterns : Confirm bromine’s presence via MS isotopic peaks (1:1 ratio for Br and Br) .

- Reproducibility : Document reaction conditions (e.g., solvent, catalyst) meticulously to identify batch-specific variables .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.